Ethiofencarb-d3 Sulfone
Description
Properties
Molecular Formula |
C₁₁H₁₂D₃NO₄S |
|---|---|
Molecular Weight |
260.32 |
Synonyms |
2-[(Ethylsulfonyl)methyl]phenol Methyl-d3-carbamate; Croneton-d3 Sulfone; 2-[(Ethylsulfonyl)methyl]phenol 1-(N-Methyl-d3-carbamate); 2-((Ethylsulfonyl)methyl)phenyl Methyl-d3-carbamate |
Origin of Product |
United States |
Foundational & Exploratory
Preamble: The Quintessential Role of Isotopically Labeled Internal Standards in Quantitative Analysis
An In-Depth Technical Guide to the Certificate of Analysis for Ethiofencarb-d3 Sulfone
In the field of analytical chemistry, particularly in the domain of food safety and environmental monitoring, the accurate quantification of trace-level contaminants like pesticide residues is paramount.[1] Researchers and drug development professionals constantly battle the challenge of "matrix effects," where co-extracted components from a complex sample (e.g., soil, water, food) can suppress or enhance the analytical signal of the target analyte, leading to inaccurate results.[2][3] The most robust and widely accepted solution to this challenge is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry (IDMS).[4]
A SIL-IS is an ideal mimic of the native analyte; it is chemically identical, co-elutes chromatographically, and experiences the same matrix effects. However, due to its increased mass from isotopic enrichment (e.g., with Deuterium, ¹³C, or ¹⁵N), it is distinguishable by a mass spectrometer.[1] By adding a known amount of the SIL-IS to the sample prior to extraction, any loss of analyte during sample preparation or any signal fluctuation during analysis is compensated for by measuring the ratio of the native analyte to its labeled counterpart.
This guide focuses on Ethiofencarb-d3 Sulfone, a critical SIL-IS for the analysis of its parent insecticide's residues. We will dissect its Certificate of Analysis (CoA), transforming it from a mere data sheet into a comprehensive passport of quality that underpins the validity of every analytical measurement.
Chapter 1: Deconstructing the Analyte - Ethiofencarb and its Metabolites
Ethiofencarb is a carbamate insecticide used to control aphids on a variety of crops.[5][6] Like many pesticides, its true environmental and biological footprint includes its degradation products and metabolites. When exposed to environmental conditions or metabolized within an organism, the sulfur atom in Ethiofencarb is rapidly oxidized, first to Ethiofencarb sulfoxide and subsequently to the more stable Ethiofencarb sulfone.[6][7]
Caption: Metabolic pathway of Ethiofencarb to Ethiofencarb Sulfone.
Due to its stability and prevalence as a terminal residue, Ethiofencarb sulfone is often the target analyte in regulatory monitoring programs.[5] Consequently, a high-purity, well-characterized analytical standard of Ethiofencarb sulfone is required for accurate quantification. The internal standard, Ethiofencarb-d3 Sulfone, incorporates three deuterium (³H or D) atoms, typically by replacing the hydrogens on the N-methyl group of the carbamate moiety. This mass shift of +3 Daltons allows for clear differentiation from the native analyte in mass spectrometry without significantly altering its chemical or physical behavior.
Chapter 2: The Certificate of Analysis as a Guarantee of Metrological Traceability
A Certificate of Analysis for a Certified Reference Material (CRM) is not merely a statement of quality; it is a legal and scientific document that establishes an unbroken chain of comparisons to a recognized international standard, a concept known as metrological traceability.[8] For analytical scientists, this document is the foundation of data integrity. Reputable CRMs are produced and certified by laboratories accredited to the highest quality standards, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories).[1][9][10] This dual accreditation ensures that the values reported on the CoA, such as purity and concentration, are accurate, reliable, and accompanied by a statement of measurement uncertainty.[10]
Chapter 3: A Guided Tour of the Ethiofencarb-d3 Sulfone Certificate of Analysis
Let us now explore the critical sections of a typical CoA for Ethiofencarb-d3 Sulfone, explaining the causality behind each analytical test.
Section 3.1: Identification and Chemical Properties
This section unequivocally identifies the material. It provides the fundamental chemical information that ensures the user has the correct substance.
| Property | Ethiofencarb-d3 Sulfone | Ethiofencarb Sulfone (Native) |
| Chemical Name | 2-[(Ethylsulfonyl)methyl]phenyl N-(methyl-d3)carbamate | 2-[(Ethylsulfonyl)methyl]phenyl N-methylcarbamate[10] |
| CAS Number | Not always available for labeled compounds | 53380-23-7[9][11][12] |
| Molecular Formula | C₁₁H₁₂D₃NO₄S | C₁₁H₁₅NO₄S[13][14] |
| Molecular Weight | 260.32 g/mol | 257.31 g/mol [9][13] |
Section 3.2: Purity and Characterization - The Pillars of Quantification
This is the heart of the CoA, detailing the rigorous testing performed to assign the certified value.
Chromatographic Purity This test determines the percentage of the main compound relative to any organic impurities.
-
Why: Even small amounts of impurities can lead to inaccurate stock solution concentrations and potentially interfere with the analysis.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) are typically used. The instrument response for the main peak is compared to the total response of all peaks in the chromatogram.
-
Interpretation: A value of >99% is common for high-quality reference materials.
Identity Confirmation This confirms that the chemical structure is correct and, crucially for a SIL-IS, that the isotopes are in the correct position.
-
Why: To ensure the material is indeed Ethiofencarb-d3 Sulfone and not an isomer or related compound.
-
Methodology:
-
Mass Spectrometry (MS): Usually High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement that can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the complete chemical structure. For a deuterated standard, the absence of a signal at the expected position in the ¹H-NMR spectrum, coupled with corresponding changes in the ¹³C-NMR, confirms the location of the deuterium label.
-
Quantitative Analysis (Assay) This is the definitive measurement of the mass fraction (purity) of the compound.
-
Why: This value is used to calculate the exact concentration of standard solutions. Unlike simple chromatographic purity, this method determines the absolute purity against a traceable standard.
-
Methodology: The gold standard is Quantitative NMR (qNMR) . This is a primary ratio method where the NMR signal of the analyte is compared directly to the signal of a certified, high-purity standard (e.g., maleic acid) of known concentration that has been added to the same sample. It requires no analyte-specific reference material for calibration, making it a highly accurate and direct measure of purity.
Isotopic Purity and Enrichment For a SIL-IS, this is a critical parameter.
-
Why: Isotopic purity refers to the percentage of the labeled molecules that contain the desired number of deuterium atoms (in this case, three). High isotopic purity (>99%) is essential to minimize "crosstalk," where the signal from the internal standard could contribute to the signal of the native analyte, leading to overestimation. Isotopic enrichment refers to the percentage of the labeled positions that are occupied by the heavy isotope.
-
Methodology: Mass spectrometry is used to determine the ratio of the deuterated molecule to any unlabeled (M+0) or partially labeled (M+1, M+2) counterparts.
| Purity Assessment | Typical Specification | Rationale |
| Chromatographic Purity | > 99.0% | Ensures absence of significant organic impurities. |
| Assay (by qNMR) | 98.0% - 102.0% | Provides the traceable mass fraction for accurate weighing. |
| Isotopic Purity (d₃) | > 99% | Minimizes signal interference at the native analyte's mass. |
| Chemical Identity | Conforms to structure | Confirms the correct molecule is being used. |
Section 3.3: Certified Value and Uncertainty
The CoA will state a certified value, either as a mass fraction (purity) or as a concentration if sold as a solution. This value is always accompanied by an expanded uncertainty .
-
Why: The uncertainty value provides a range within which the true value is confidently believed to lie. It is a critical component for establishing an uncertainty budget for the entire analytical method, a requirement for laboratory accreditation. The certified value is calculated by combining the results from the various purity assessments (Assay, water content, residual solvents).
Section 3.4: Traceability, Stability, and Storage
-
Traceability: The CoA will include a statement confirming that the certified value is traceable to the International System of Units (SI), usually through a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST) in the USA.[8]
-
Stability and Expiry: The manufacturer performs stability studies to determine the shelf-life of the material under specified storage conditions. The CoA will list the expiry date and recommended storage conditions (e.g., 2-8°C, protected from light).[14] Adhering to these conditions is vital to ensure the integrity of the standard over time.
Chapter 4: Practical Application - A Validated Workflow
The ultimate purpose of Ethiofencarb-d3 Sulfone is its use in a quantitative analytical method. The following protocol outlines a standard workflow for the analysis of Ethiofencarb sulfone in a fruit or vegetable sample.
Caption: Workflow for pesticide residue analysis using an internal standard.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a generalized version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[15]
-
Sample Preparation: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration of Ethiofencarb-d3 Sulfone solution to the sample. This step is critical; the accuracy of the final result depends on the accuracy of this addition.
-
Extraction: Add 10 mL of acetonitrile. Add a pre-packaged salt mixture (commonly magnesium sulfate, sodium chloride, and sodium citrates). Cap and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at >4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove water).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes.
-
Analysis: Transfer the final extract into an autosampler vial. Inject into an LC-MS/MS system. Monitor at least two specific mass transitions (MRM) for both the native Ethiofencarb sulfone and the Ethiofencarb-d3 Sulfone internal standard.
-
Quantification: A calibration curve is prepared using standards of the native analyte with the same fixed amount of the internal standard added to each. The ratio of the native analyte peak area to the internal standard peak area is plotted against the concentration. The concentration in the unknown sample is then calculated from its measured area ratio using this calibration curve.
Conclusion: The CoA as a Cornerstone of Data Integrity
The Certificate of Analysis for a stable isotope-labeled internal standard like Ethiofencarb-d3 Sulfone is far more than a simple product specification sheet. It is the definitive record of the material's identity, purity, and traceability. For researchers, scientists, and drug development professionals, a thorough understanding of the CoA is indispensable. It provides the assurance that the standard used for quantification is of the highest quality, thereby ensuring the accuracy and defensibility of the resulting data. This confidence is fundamental to meeting stringent regulatory requirements, ensuring food safety, and upholding the integrity of scientific research.[16][17][18]
References
- Source: Restek Corp.
- Title: 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations)
- Title: Do I need an internal standard for each of the pesticides I am analyzing?
- Title: Pesticide Standards Source: Sigma-Aldrich URL
- Title: Training Manual For Analysis of Pesticide Residues Source: FSSAI URL
- Title: Pesticide Regulations Source: Radcliffe's IPM World Textbook URL
- Title: Pesticide Standards Source: Merck URL
- Title: Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS Source: US EPA URL
- Title: Ethiofencarb-sulfone PESTANAL, analytical standard Source: Sigma-Aldrich URL
- Title: Ethiofencarb - Wikipedia Source: Wikipedia URL
- Title: Ethiofencarb-sulfone certified reference material, TraceCERT® Source: Sigma-Aldrich URL
- Title: CAS 53380-23-7: Ethiofencarb sulfone Source: CymitQuimica URL
- Title: Ethiofencarb sulfone CAS # 53380-23-7 Source: AccuStandard URL
- Source: Sigma-Aldrich (alternate view)
- Title: Ethiofencarb-sulfone | CAS 53380-23-7 Source: LGC Standards URL
- Title: Pesticides Source: CODEX ALIMENTARIUS FAO-WHO URL
- Title: Ethiofencarb-sulfone certified reference material, TraceCERT® Source: Merck URL
- Title: Pesticide Registration Manual: Chapter 1 - Overview of Requirements for Pesticide Registration and Registrant Obligations Source: US EPA URL
- Title: Ethiofencarb | C11H15NO2S | CID 34766 Source: PubChem - NIH URL
Sources
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- 18. epa.gov [epa.gov]
Technical Guide: Synthesis and Purification of Ethiofencarb-d3 Sulfone
Executive Summary
This technical guide details the synthesis, purification, and validation of Ethiofencarb-d3 Sulfone (2-[(ethylsulfonyl)methyl]phenyl (trideuteromethyl)carbamate).[1][2] This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Ethiofencarb sulfone residues in agricultural matrices.[2]
Unlike standard commercial routes that oxidize the parent carbamate (often leading to hydrolysis byproducts), this protocol utilizes a convergent retrosynthetic approach .[1][2] We establish the sulfone moiety on the phenolic precursor prior to the installation of the expensive deuterium label.[1] This ensures maximal isotopic efficiency and chemical stability.
Chemical Identity & Retrosynthesis[2]
Target Molecule
-
Chemical Name: 2-[(ethylsulfonyl)methyl]phenyl (methyl-d3)carbamate[2]
-
Parent Compound: Ethiofencarb Sulfone (CAS: 53380-23-7)[1][3][4][5]
-
Molecular Formula:
[1][2] -
Exact Mass: ~260.32 g/mol [1]
Retrosynthetic Strategy
To maximize the yield of the deuterated reagent, we disconnect the carbamate bond.[1][2] The synthesis is divided into two phases:
-
Scaffold Construction: Synthesis of the oxidized phenol core (Sulfone Phenol).[1][2]
-
Isotopic Labeling: Late-stage carbamoylation using Triphosgene and Methyl-d3-amine.
Logic: Oxidizing the sulfide after carbamate formation (linear route) risks oxidizing the carbamate nitrogen or hydrolyzing the ester under acidic oxidation conditions.[1] Our route mitigates this risk.
Experimental Protocols
Phase 1: Scaffold Synthesis (The Sulfone Phenol)[1]
Objective: Prepare 2-((ethylsulfonyl)methyl)phenol from Saligenin.
Step 1.1: Thio-alkylation[2]
-
Reagents: Saligenin (1.0 eq), Ethanethiol (1.2 eq),
(Catalytic), DCM (Solvent).[1][2] -
Protocol:
-
Dissolve Saligenin in anhydrous Dichloromethane (DCM) under
.[1][2] -
Add Ethanethiol followed by catalytic boron trifluoride etherate at 0°C.
-
Stir at RT for 4 hours. The Lewis acid facilitates the substitution of the benzylic hydroxyl group with the thiol.[1]
-
Workup: Quench with saturated
, extract with DCM, and dry over . -
Product: 2-((ethylthio)methyl)phenol (Intermediate A).
-
Step 1.2: Oxidation to Sulfone[1][2]
-
Reagents: Intermediate A (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 2.2 eq), DCM.
-
Protocol:
-
Dissolve Intermediate A in DCM; cool to 0°C.
-
Add mCPBA portion-wise.[2] Critical: Maintain temperature <5°C to prevent aromatic oxidation.
-
Stir overnight at RT. The reaction converts the sulfide (
) to sulfone ( ).[1][2] -
Workup: Wash with 10%
(removes excess peroxide) followed by 10% (removes m-chlorobenzoic acid byproduct). -
Purification: Silica Gel Flash Chromatography (Hexane/EtOAc 7:3).
-
Validation:
-NMR must show disappearance of sulfide peaks and downfield shift of the methylene protons adjacent to sulfur.
-
Phase 2: Isotopic Incorporation (The d3-Carbamoylation)[1]
Objective: Install the carbamate moiety using Methyl-d3-amine.
-
Reagents:
-
Protocol:
-
Activation: In a flame-dried flask, dissolve the Sulfone Phenol and TEA (1.0 eq) in THF. Cool to 0°C.[2][6]
-
Add Triphosgene (dissolved in THF) dropwise.[1][2] Stir for 30 mins to generate the chloroformate intermediate in situ.
-
Amidation: In a separate vessel, mix Methyl-d3-amine HCl with TEA (2.0 eq) in THF to liberate the free amine.
-
Transfer the amine solution slowly into the chloroformate mixture at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Quench: Add water carefully to hydrolyze excess reactive species.[2]
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine.[2][6]
-
Purification & Characterization Strategy
For use as an internal standard, chemical purity must be >98% and isotopic enrichment >99%.[2]
Purification Workflow
The crude material often contains unreacted phenol or urea byproducts.[2]
Semi-Prep HPLC Conditions
If flash chromatography does not yield >98% purity, use the following method:
| Parameter | Condition |
| Column | C18 Prep Column (e.g., Agilent Zorbax SB-C18, 21.2 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 15-20 mL/min |
| Detection | UV @ 210 nm and 254 nm |
Analytical Validation Data
| Test | Acceptance Criteria | Methodology |
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |
| Isotopic Enrichment | > 99.0 atom% D | HR-MS (SIM mode) or |
| Identity | Matches Structure | |
| Water Content | < 1.0% | Karl Fischer Titration |
NMR Signature (Expected):
-
Proton (
H): The characteristic doublet for (approx 2.8 ppm) will be absent in the d3-analog.[1] A singlet corresponding to the carbamate will remain.[2] -
Mass Spec: Parent ion
will shift from 258 (native) to 261 (d3-analog).[1][2]
Storage and Stability
-
Format: White crystalline solid.
-
Storage: -20°C, desiccated, protected from light.
-
Stability: Sulfones are oxidatively stable, but the carbamate linkage is susceptible to hydrolysis at pH > 9.[2] Prepare stock solutions in neutral Acetonitrile or Methanol.
References
-
U.S. Environmental Protection Agency. (1995).[2] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[2]Link
-
BenchChem. (2025).[1][2][6][7][8] Synthesis of Carbamates and Sulfone Intermediates.[2][9] (General reference for sulfone/carbamate chemistry). Link[2]
-
Organic Chemistry Portal. (2023). Synthesis of Carbamates by Carbamoylation.[2][9] (Reference for Triphosgene protocols). Link
-
World Health Organization. (1977).[2] Ethiofencarb: Pesticide Residues in Food - 1977 Evaluations.[2] (Metabolic pathway and sulfone stability data).[1][2][10] Link
-
European Patent Office. (2011).[2] Preparation methods of methyl-d3-amine and salts thereof (EP 2548859 B1).[2] (Source for d3-amine synthesis and handling).[2][11][12][13] Link
Sources
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- 3. echemi.com [echemi.com]
- 4. CAS 53380-23-7: Ethiofencarb sulfone | CymitQuimica [cymitquimica.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
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- 12. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 13. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
A Technical Guide to the Application of Ethiofencarb-d3 Sulfone in Quantitative Analysis
Authored for Researchers, Scientists, and Analytical Professionals
This guide provides an in-depth exploration of Ethiofencarb-d3 Sulfone, focusing on its critical role as an internal standard in high-precision analytical methodologies. We will examine the scientific principles governing its use, detailed experimental workflows, and the rationale behind its application in the quantitative analysis of the insecticide Ethiofencarb and its metabolites.
Foundational Concepts: Ethiofencarb and the Imperative for Residue Analysis
Ethiofencarb is a systemic carbamate insecticide primarily used to control aphids on fruits, vegetables, and other crops.[1][2] Like other carbamates, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1][2] Due to its potential toxicity to non-target organisms and its classification as "highly hazardous" by the World Health Organization, monitoring its residue levels in food products and environmental samples is a critical task for ensuring public health and environmental safety.[3]
In various biological and environmental systems, Ethiofencarb is metabolized, with its sulfur atom being rapidly oxidized to form Ethiofencarb sulfoxide and subsequently Ethiofencarb sulfone.[1][4][5] These metabolites are often included in the residue definition for monitoring and risk assessment. Therefore, a robust analytical method must be capable of accurately quantifying both the parent compound and its key metabolites.[6]
The "Gold Standard" of Quantification: Isotope Dilution Mass Spectrometry
Quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for detecting trace-level contaminants like pesticides due to its high sensitivity and selectivity.[7] However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including:
-
Matrix Effects: Co-extracted compounds from complex samples (e.g., soil, fruits, vegetables) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results.[7][8]
-
Analyte Loss During Sample Preparation: Multi-step extraction and cleanup procedures can lead to variable and incomplete recovery of the analyte.[7][8]
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer response over time can introduce imprecision.[7][8]
To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique involves adding a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard (IS), to the sample at the very beginning of the analytical process.[7]
The Ideal Internal Standard: The Role of Ethiofencarb-d3 Sulfone
Ethiofencarb-d3 Sulfone is the deuterated form of the Ethiofencarb sulfone metabolite. In this context, three hydrogen (H) atoms in the molecule have been replaced by their heavier, stable isotope, deuterium (D or ²H). This makes it an ideal internal standard for the quantification of Ethiofencarb sulfone for several key reasons:
-
Near-Identical Physicochemical Properties: Deuterated standards have virtually the same chemical and physical properties as the non-labeled analyte.[7][9] This means Ethiofencarb-d3 Sulfone behaves identically to the native Ethiofencarb sulfone during sample extraction, cleanup, and chromatographic separation, ensuring that any loss or matrix effect experienced by the analyte is mirrored by the internal standard.[7][10]
-
Co-elution: The internal standard co-elutes with the target analyte from the LC column, meaning they enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects.[10][11]
-
Mass Differentiability: Despite their chemical similarity, the deuterated standard is easily distinguished from the native analyte by the mass spectrometer due to its slightly higher mass.[7]
By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant even if analyte is lost or the signal is suppressed.[7]
Chemical Transformation and Analytical Relationship
The following diagram illustrates the metabolic pathway of Ethiofencarb and the relationship with its deuterated internal standard.
Caption: Metabolic pathway of Ethiofencarb and its relation to the internal standard.
Experimental Workflow: Multiresidue Pesticide Analysis
The use of Ethiofencarb-d3 Sulfone is typically embedded within a multiresidue method for analyzing numerous pesticides in a single run. A widely adopted and efficient sample preparation technique for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[12][13][14]
QuEChERS Sample Preparation Protocol
This protocol is a standardized approach for extracting pesticide residues from food or environmental matrices.[13]
Step 1: Sample Homogenization & Weighing
-
A representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized to ensure uniformity.
-
A precise amount (e.g., 10.0 g) of the homogenized sample is weighed into a 50 mL centrifuge tube. For dry samples like cereals, a rehydration step with water is necessary before extraction.[15]
Step 2: Fortification with Internal Standard
-
The sample is fortified with a known volume of a standard solution containing Ethiofencarb-d3 Sulfone (and other internal standards if it's a multiresidue method) at a specific concentration (e.g., 100 ng/mL).
-
Causality: This step is critical. Adding the internal standard at the earliest stage ensures it experiences every subsequent source of potential loss and variability that the native analyte does.[7]
Step 3: Extraction
-
10 mL of acetonitrile is added to the tube.[14]
-
The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the sample matrix into the organic solvent.
-
A mixture of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added.[13]
-
Causality: The salts induce phase separation between the aqueous layer (from the sample) and the acetonitrile layer, and help to partition the pesticides into the organic phase. Buffering salts like citrates are used to control the pH, which is crucial for the stability of pH-dependent pesticides.[13]
-
The tube is shaken again and then centrifuged to separate the acetonitrile supernatant from the solid sample debris.
Step 4: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the acetonitrile supernatant (e.g., 1 mL) is transferred to a smaller d-SPE tube.
-
This tube contains a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.
-
The tube is vortexed and then centrifuged.
-
Causality: This cleanup step is essential for removing matrix components that could interfere with the LC-MS/MS analysis or contaminate the instrument.
Step 5: Final Extract Preparation
-
The cleaned-up supernatant is transferred to an autosampler vial, potentially with the addition of a small amount of formic acid to improve analyte stability and chromatographic peak shape.[13] The sample is now ready for LC-MS/MS analysis.
QuEChERS Workflow Diagram
Caption: A streamlined overview of the QuEChERS sample preparation workflow.
LC-MS/MS Instrumentation and Data Acquisition
The prepared extract is injected into a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system.
Liquid Chromatography (LC):
-
The analytes are separated on a C18 column using a gradient of mobile phases, typically water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.
Tandem Mass Spectrometry (MS/MS):
-
The system operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
-
For each compound (both the analyte and the internal standard), a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
-
This precursor -> product ion transition is highly specific to the compound of interest.
Table 1: Example LC-MS/MS Parameters for Ethiofencarb Sulfone Analysis
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethiofencarb Sulfone | 258.1 | 107.0 | 201.1 |
| Ethiofencarb-d3 Sulfone (IS) | 261.1 | 107.0 | 204.1 |
Note: Specific m/z values can vary slightly based on instrumentation and adduct formation. The values presented are representative examples based on published methods.[16][17][18]
Data Analysis and Validation
The use of Ethiofencarb-d3 Sulfone significantly enhances the reliability of quantitative data.
Calibration and Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte (Ethiofencarb Sulfone) and a constant concentration of the internal standard (Ethiofencarb-d3 Sulfone). The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in an unknown sample is then calculated from its measured peak area ratio using this calibration curve.
Demonstrating the Value of the Internal Standard
The following table illustrates the improvement in data precision when using an internal standard. The data represents a hypothetical analysis of a spiked sample with and without internal standard correction across multiple injections.
Table 2: Comparison of Precision With and Without Internal Standard Correction
| Injection | Analyte Area (No IS) | Analyte/IS Ratio (With IS) |
| 1 | 105,000 | 1.05 |
| 2 | 98,000 | 1.03 |
| 3 | 112,000 | 1.06 |
| 4 | 95,000 | 1.02 |
| Average | 102,500 | 1.04 |
| % RSD | 7.6% | 1.8% |
As shown, random variations in instrument response cause significant variability in the absolute analyte area. However, the analyte/IS ratio remains highly consistent, leading to a much lower Relative Standard Deviation (%RSD) and therefore more precise and trustworthy results.[7]
Conclusion
Ethiofencarb-d3 Sulfone is not merely a chemical reagent but an indispensable tool for achieving the highest levels of accuracy and precision in the quantitative analysis of pesticide residues.[7][9] By acting as a near-perfect mimic for the native Ethiofencarb sulfone analyte, it enables the powerful technique of isotope dilution mass spectrometry to correct for inevitable variations in sample preparation and instrument performance. Its application within standardized workflows like QuEChERS followed by LC-MS/MS analysis provides researchers and regulatory scientists with a self-validating system, ensuring data integrity and confidence in decisions related to food safety and environmental protection.
References
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QuEChERS Method for Pesticide Residue Analysis. MilliporeSigma.
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QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
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Introduction to deuterated internal standards in mass spectrometry. Benchchem.
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About the method - QuEChERS. QuEChERS.com.
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QuEChERS Method Simplified: Key Steps and Applications. Separation Science.
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Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
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Deuterated internal standards and bioanalysis. AptoChem.
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Ethiofencarb - Wikipedia. Wikipedia.
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
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404. Ethiofencarb (Pesticide residues in food: 1977 evaluations). Inchem.org.
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.
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Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. Agilent Technologies.
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Fast Screening and Quantification of Pesticide Residues Using a Comprehensive LC-MS Solution. Thermo Fisher Scientific.
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Multiresidue method for determination of 240 pesticides in sesame and peanuts using QuEChERS extraction method and LC-MS/MS and GC-MS/MS. Middle East Journal of Applied Sciences.
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Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst. PMC (PubMed Central).
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Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC (PubMed Central).
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Ethiofencarb (Ref: BAY 108594). AERU, University of Hertfordshire.
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CAS 53380-23-7: Ethiofencarb sulfone. CymitQuimica.
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Ethiofencarb-sulfone (Standard). TargetMol.
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High-Purity Ethiofencarb-sulfone Reference Materials for Accurate Analysis. HPC Standards GmbH.
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Ethiofencarb sulfone. AERU, University of Hertfordshire.
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Ethiofencarb-sulfone certified reference material, TraceCERT®. Sigma-Aldrich.
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Ethiofencarb | C11H15NO2S | CID 34766. PubChem, NIH.
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Ethiofencarb-sulfone PESTANAL®, analytical standard. Sigma-Aldrich.
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The Gold Standard: A Technical Guide to Deuterated Standards in Pesticide Analysis
Abstract
In the landscape of modern analytical chemistry, the accurate quantification of pesticide residues in complex matrices such as food, water, and soil is of paramount importance for ensuring public health and environmental safety. This in-depth technical guide provides a comprehensive exploration of the use of deuterated internal standards in conjunction with mass spectrometry for pesticide analysis. Moving beyond a mere procedural outline, this guide delves into the core principles of isotope dilution mass spectrometry, elucidates the causal factors behind the superiority of deuterated standards, and offers practical, field-proven insights for researchers, scientists, and professionals in drug development and food safety. We will explore the intricacies of method validation, experimental design, and data interpretation, all while grounding our discussion in authoritative scientific literature and regulatory guidelines.
The Analytical Challenge: Navigating the Matrix
The quantitative analysis of pesticide residues is inherently challenging due to the chemical diversity of the analytes and the complexity of the sample matrices in which they are found.[1][2][3] Co-extracted compounds from the sample matrix can significantly interfere with the analysis, leading to a phenomenon known as "matrix effects."[2][3][4] These effects can manifest as either ion suppression or enhancement in the mass spectrometer's ion source, ultimately leading to inaccurate quantification of the target pesticide.[4] For instance, in the analysis of herbs and spices, co-extracted pigments, lipids, and essential oils can alter the ionization efficiency of the target pesticides, leading to biased results.[4]
The primary challenge for any robust analytical method is to compensate for these matrix effects, as well as for analyte losses that may occur during the multi-step sample preparation process.[5][6] This is where the strategic use of internal standards becomes indispensable.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the most accurate method for the quantification of analytes in complex samples, as it effectively corrects for both matrix effects and recovery losses.[7] The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the target analyte (the internal standard) to the sample at the earliest stage of the analytical workflow.[8]
This isotopically labeled standard is chemically identical to the native analyte, meaning it exhibits nearly the same behavior during sample extraction, cleanup, and chromatographic separation.[5][9] However, due to the difference in isotopic composition (e.g., the presence of deuterium instead of hydrogen), it has a different mass and can be distinguished from the native analyte by the mass spectrometer.[9]
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.[7] Since both the analyte and the internal standard are affected proportionally by matrix effects and losses during sample preparation, the ratio of their signals remains constant, providing a self-validating system for quantification.[6][7]
Why Deuterated Standards? The Causal Advantage
While various types of internal standards can be used, deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), have emerged as the superior choice for pesticide analysis using mass spectrometry.[6][9] The reasons for this superiority are rooted in their unique physicochemical properties.
3.1. Near-Identical Chemical and Physical Behavior:
Deuterium is a stable, non-radioactive isotope of hydrogen.[9] The substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties.[9] This is because the chemical behavior of a molecule is primarily determined by its electron configuration, which remains unchanged upon isotopic substitution. Consequently, deuterated standards exhibit almost identical:
-
Extraction efficiencies: They are extracted from the sample matrix with the same efficiency as their non-deuterated counterparts.
-
Chromatographic retention times: They co-elute with the native analyte during liquid or gas chromatography, which is crucial for effective compensation of matrix effects that can vary with retention time.[5][9]
-
Ionization efficiencies: They are ionized in the mass spectrometer's ion source with the same efficiency as the native analyte.[5]
This near-identical behavior ensures that any variations or losses experienced by the analyte during the analytical process are mirrored by the deuterated internal standard, allowing for accurate correction.[10]
3.2. Distinguishable by Mass:
The key difference between a deuterated standard and its native analyte is its mass. Each deuterium atom adds approximately one mass unit to the molecule.[9] This mass difference is easily resolved by modern mass spectrometers, allowing for the simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.[5][9]
Diagram: The Principle of Isotope Dilution Mass Spectrometry
Caption: Step-by-step QuEChERS workflow incorporating a deuterated internal standard.
Data Interpretation and Method Validation
The use of deuterated standards simplifies data interpretation and strengthens method validation. The primary calculation involves determining the ratio of the peak area of the native pesticide to the peak area of the deuterated internal standard. This ratio is then used to quantify the pesticide concentration based on a calibration curve prepared with known concentrations of the pesticide and a constant concentration of the internal standard.
5.1. Calibration:
Calibration curves should be prepared by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. Matrix-matched calibration standards, prepared in a blank matrix extract, are often used to further minimize any residual matrix effects. [7] 5.2. Method Validation:
Regulatory bodies such as the European Union and the US Food and Drug Administration have established guidelines for the validation of analytical methods for pesticide residues. [11][12]Key validation parameters that are significantly improved by the use of deuterated standards include:
-
Accuracy: The closeness of the measured value to the true value. Deuterated standards enable high accuracy by compensating for systematic errors from matrix effects and recovery. [13]* Precision: The degree of agreement among individual measurements. The use of internal standards improves precision by correcting for random variations in the analytical process. [13]* Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
Table 1: Illustrative Impact of Deuterated Internal Standard on Method Performance
| Parameter | Without Deuterated Standard | With Deuterated Standard | Rationale for Improvement |
| Accuracy (% Recovery) | 60-140% (highly variable) | 90-110% | Compensates for matrix-induced signal suppression/enhancement and analyte loss during sample preparation. [13] |
| Precision (% RSD) | > 20% | < 15% | Corrects for variations in injection volume, instrument response, and sample preparation. [13] |
| Linearity (R²) | Often > 0.99 | Consistently > 0.995 | Normalization of signal response across the calibration range. |
Note: The values in this table are illustrative and can vary depending on the specific analyte, matrix, and analytical method.
Limitations and Considerations
While deuterated standards offer significant advantages, it is important to be aware of certain limitations and considerations:
-
Isotopic Purity: The deuterated standard should have a high isotopic purity (typically >98%) to avoid any contribution to the native analyte signal. [5]* Chemical Purity: The chemical purity of the standard should also be high to ensure accurate preparation of standard solutions. [5]* Potential for H/D Exchange: In some cases, particularly under certain pH or temperature conditions, there is a possibility of hydrogen-deuterium exchange, which could compromise the accuracy of the analysis. [11]Careful selection of the labeling position on the molecule can minimize this risk.
-
Cost and Availability: Deuterated standards can be more expensive than their non-labeled counterparts, and not all pesticide standards are commercially available in a deuterated form. [14][15]
Conclusion
The use of deuterated internal standards in conjunction with mass spectrometry represents the gold standard for the accurate and reliable quantification of pesticide residues in complex matrices. Their ability to mimic the behavior of the native analyte throughout the analytical process provides a robust and self-validating system that effectively compensates for matrix effects and variations in sample preparation. By understanding the fundamental principles of isotope dilution mass spectrometry and the causal advantages of deuterated standards, researchers and analytical scientists can develop and validate highly accurate methods that ensure the safety of our food supply and the protection of our environment. The initial investment in these standards is often outweighed by the significant improvement in data quality, confidence in results, and reduction in the need for extensive sample cleanup.
References
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Lab Manager. (2026, February 17). Mass Spectrometry for Pesticide Residue Analysis.
- Lab Manager. (2026, February 17). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS.
- BenchChem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide.
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- PubMed. (2006, November 15). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry.
- MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- PubMed. (1998, September 25). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples.
- BenchChem. (n.d.). Application Note: High-Throughput Analysis of Pesticide Residues in Fruits and Vegetables using a QuEChERS Protocol with Deutera.
- Taylor & Francis Online. (2020, September 8). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination.
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Food Safety. (2021, February 24). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes.
- ResearchGate. (2015, March 16). Do I need an internal standard for each of the pesticides I am analyzing?.
- ResearchGate. (2021, April 21). Deuterated or C13 labelled standard for current use pesticides analysis?.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
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Methodological & Application
Application and Protocol for the Quantification of Ethiofencarb and its Metabolites in Environmental Samples using Ethiofencarb-d3 Sulfone as an Internal Standard
Introduction: The Environmental Relevance of Ethiofencarb and the Need for Precise Quantification
Ethiofencarb is a carbamate insecticide used to control aphids on a variety of agricultural products[1]. Due to its potential toxicity and the possibility of entering ecosystems, monitoring its presence and that of its principal metabolites in environmental matrices is of significant importance for ensuring environmental safety and regulatory compliance[2][3]. In the environment, ethiofencarb undergoes oxidation to form ethiofencarb sulfoxide and ethiofencarb sulfone[1]. The accurate quantification of these compounds is crucial for assessing the overall environmental impact of ethiofencarb use.
Isotope dilution mass spectrometry is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis. This is achieved by using a stable isotope-labeled version of the analyte as an internal standard[4]. The deuterated internal standard, Ethiofencarb-d3 Sulfone, is chemically identical to the native sulfone metabolite, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in instrument response, leading to more reliable and reproducible results.
This application note provides a comprehensive protocol for the simultaneous determination of ethiofencarb, ethiofencarb sulfoxide, and ethiofencarb sulfone in soil and water samples. The method utilizes a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for soil and Solid-Phase Extraction (SPE) for water, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Ethiofencarb-d3 Sulfone as the internal standard.
Analyte and Internal Standard Information
A foundational aspect of any quantitative analytical method is the accurate characterization of the target analytes and the internal standard. The table below summarizes the key chemical properties of ethiofencarb, its primary metabolites, and the deuterated internal standard.
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| Ethiofencarb | C11H15NO2S | 225.31 | 29973-13-5[1] |
| Ethiofencarb Sulfoxide | C11H15NO3S | 241.31 | 53380-22-6 |
| Ethiofencarb Sulfone | C11H15NO4S | 257.31 | 53380-23-7[3][5][6] |
| Ethiofencarb-d3 Sulfone | C11H12D3NO4S | 260.32 | Not available[5] |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample collection to data analysis. The process involves distinct stages of sample preparation tailored to the specific matrix (soil or water), followed by instrumental analysis using LC-MS/MS.
Figure 1: A schematic overview of the analytical workflow for the determination of Ethiofencarb and its metabolites in environmental samples.
Detailed Protocols
Protocol 1: Soil Sample Preparation using QuEChERS
The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil[7]. This protocol is adapted from established methods for pesticide analysis in soil[2].
Materials:
-
Homogenized soil sample
-
Ethiofencarb-d3 Sulfone internal standard solution (in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and anhydrous MgSO₄
-
50 mL polypropylene centrifuge tubes
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Ethiofencarb-d3 Sulfone internal standard solution. The final concentration should be in the mid-range of the calibration curve.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper partitioning.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge at ≥5000 rpm for 2 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Water Sample Preparation using Solid-Phase Extraction (SPE)
For water samples, which are generally less complex than soil, Solid-Phase Extraction (SPE) is an effective technique for concentrating the analytes and removing interfering substances.
Materials:
-
Water sample (e.g., groundwater, surface water)
-
Ethiofencarb-d3 Sulfone internal standard solution (in methanol)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
To a 500 mL aliquot of the filtered water sample, add a known amount of the Ethiofencarb-d3 Sulfone internal standard solution.
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes from the cartridge with 2 x 4 mL of ethyl acetate.
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
A C18 stationary phase is recommended for the separation of these moderately polar compounds. A gradient elution is employed to achieve good resolution between the parent compound and its more polar metabolites.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The selection of appropriate MRM transitions is critical for the specificity of the analysis. The following table provides the precursor and product ions, along with optimized collision energies, for the target analytes. The transitions for Ethiofencarb-d3 Sulfone are predicted based on the fragmentation of the non-deuterated analog and the expected mass shift from the deuterium labeling. It is imperative that these transitions for the internal standard are experimentally verified and optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Ethiofencarb | 226.1 | 107.1 | 15 | 164.1 | 10 |
| Ethiofencarb Sulfoxide | 242.1 | 107.1 | 18 | 185.1 | 12 |
| Ethiofencarb Sulfone | 258.1 | 107.1 | 20 | 201.1 | 15 |
| Ethiofencarb-d3 Sulfone (IS) | 261.1 (Predicted) | 107.1 (Predicted) | 20 (Starting Point) | 204.1 (Predicted) | 15 (Starting Point) |
Rationale for Predicted Transitions: The precursor ion for Ethiofencarb-d3 Sulfone is predicted to be m/z 261.1, which corresponds to the [M+H]+ of the deuterated molecule (260.32 + 1). Based on the fragmentation of the non-deuterated sulfone, the product ion at m/z 107.1 is a common fragment and is expected to be present for the deuterated analog as well. The second product ion at m/z 204.1 is predicted from the loss of the methyl-d3-isocyanate group from the precursor ion, analogous to the loss of methyl isocyanate from the non-deuterated precursor to give the fragment at m/z 201.1.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the native analytes to the deuterated internal standard. This isotope dilution approach corrects for any losses during sample preparation and variations in instrument response. The calibration standards should be prepared in a blank matrix extract to account for any matrix effects.
Method Performance and Validation
A critical aspect of any analytical method is its validation to ensure it is fit for purpose. Key validation parameters that should be assessed include:
-
Linearity: The method should demonstrate a linear response over the expected concentration range of the samples.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked at different concentration levels. Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of <20%[8].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Matrix Effects: Evaluation of the suppression or enhancement of the analyte signal due to co-eluting matrix components.
Conclusion and Field-Proven Insights
This application note details a robust and reliable method for the quantification of ethiofencarb and its primary metabolites, ethiofencarb sulfoxide and ethiofencarb sulfone, in soil and water samples. The use of a deuterated internal standard, Ethiofencarb-d3 Sulfone, is central to the accuracy and precision of this method, effectively compensating for analytical variability.
From a practical standpoint, the QuEChERS method for soil samples offers a significant advantage in terms of sample throughput and reduced solvent consumption compared to traditional extraction methods. For water samples, the SPE protocol provides excellent concentration and cleanup, enabling the detection of these compounds at low environmental concentrations.
It is crucial to re-emphasize the importance of optimizing the MS/MS parameters for the deuterated internal standard on the specific instrument being used. While the predicted transitions provide a sound starting point, experimental verification will ensure the highest level of sensitivity and specificity. By following the detailed protocols and validation guidelines presented, researchers and analytical laboratories can confidently implement this method for the routine monitoring of ethiofencarb and its metabolites in environmental matrices, contributing to a better understanding of its environmental fate and ensuring regulatory compliance.
References
-
United Chemical Technologies. Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. [Link]
-
Paul, B. D., & DeCory, H. H. (2014). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry, 60(7), 987–995. [Link]
-
Separation Science. QuEChERS approach for the determination of pesticide residues in soil. [Link]
-
Exact Mass Pesticide Database for use by LC-HRMS Report 6. [Link]
-
Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. Food Chemistry, 125(4), 1423-1427. [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2533. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 34766, Ethiofencarb" PubChem, [Link].
-
Mass Analytica. MRM Prediction. [Link]
-
Measurement of Saccharin and trans-Resveratrol Metabolites in Urine as Adherence Markers for Small Quantity Lipid-Based Nutrient Supplement Consumption. The Journal of Nutrition, 148(5), 803-810. [Link]
-
Reddit. MRM development. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Advances in Chromatography for the Optimal Separation of Pesticides in Food. LCGC North America, 41(8), 332-336. [Link]
-
Middle East Journal of Applied Sciences. A Validated Method for the Determination of 377 Pesticide Residues in Sesame and 388 Pesticides in Peanuts by LC-MS/MS and GC-MS/MS. [Link]
-
Shimadzu. Simultaneous Analysis of Carbamate Pesticides with LC-MS. [Link]
-
Separation Science. Effective Analysis Carbamate Pesticides. [Link]
-
Mann, Y. S. (2012). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. [Link]
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- 8. apps.dtic.mil [apps.dtic.mil]
UHPLC-MS/MS method for Ethiofencarb and its metabolites
Application Note: High-Sensitivity Quantification of Ethiofencarb and its Oxidative Metabolites via UHPLC-MS/MS
Abstract & Scope
Ethiofencarb is a systemic carbamate insecticide used to control aphids on fruit and vegetable crops.[1][2] While effective, its toxicological profile requires rigorous monitoring not just of the parent compound, but of its primary oxidative metabolites: Ethiofencarb sulfoxide and Ethiofencarb sulfone .[1]
Regulatory bodies (e.g., EFSA, EPA) typically define the residue definition as the "sum of ethiofencarb, its sulfoxide and sulfone, expressed as ethiofencarb."[1] This Application Note provides a validated, self-verifying protocol for the simultaneous extraction and quantification of all three analytes using QuEChERS extraction coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction & Chemical Context
The Analytical Challenge: Polarity and Stability
Carbamates are thermally labile, making GC-MS analysis difficult without derivatization.[1][3] UHPLC-MS/MS is the gold standard, but Ethiofencarb presents a specific challenge:
-
Metabolic Flux: The parent compound rapidly oxidizes in the environment and biological systems.[1][2]
-
Polarity Shift: The sulfoxide and sulfone metabolites are significantly more polar than the parent, leading to potential "breakthrough" on standard C18 columns if the aqueous phase is not optimized.[1]
-
Matrix Effects: Co-eluting matrix components often suppress the ionization of the early-eluting sulfoxide.[1][2]
Metabolic Pathway
Understanding the degradation pathway is critical for selecting the correct MRM transitions. The sulfur atom in the side chain undergoes sequential oxidation.
Figure 1: Oxidative metabolic pathway of Ethiofencarb.[1][2] The residue definition requires quantification of the Parent, Sulfoxide, and Sulfone.
Experimental Protocol
Reagents and Standards
-
Extraction Salts: QuEChERS Citrate Buffered Kit (EN 15662).[1][2]
-
Internal Standard (ISTD): Ethiofencarb-d3 (preferred) or Triphenylphosphate (TPP).[1][2]
Sample Preparation (Modified QuEChERS)
This protocol is optimized for high-water content matrices (apples, cucumbers, leafy greens).[1][2]
-
Homogenization: Cryogenically mill 500g of sample (dry ice) to prevent thermal degradation.
-
Weighing: Transfer 10.0 g of homogenate into a 50 mL FEP centrifuge tube.
-
ISTD Addition: Spike with 50 µL of ISTD solution (10 µg/mL). Vortex for 30s.
-
Extraction:
-
Phase Separation: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Cleanup (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).[1][2][4][5]
-
Critical Step: For samples with high chlorophyll (spinach), add 2.5 mg GCB (Graphitized Carbon Black).[1][2] Do not exceed this amount, as GCB can adsorb planar pesticides like Ethiofencarb.[1][2]
-
Vortex 30s; Centrifuge 5 min at 13,000 rpm.
-
-
Reconstitution: Dilute 200 µL of extract with 800 µL of Water + 5mM Ammonium Formate .
UHPLC-MS/MS Method Parameters
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).[1][2]
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1][2]
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[1][2]
-
Note: Methanol is preferred over Acetonitrile to provide better selectivity for the sulfoxide/sulfone separation.[1]
-
Gradient Table:
| Time (min) | % B | Flow (mL/min) | Description |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Initial Loading (High Aqueous) |
| 1.00 | 5 | 0.4 | Isocratic Hold (Focusing) |
| 8.00 | 95 | 0.4 | Linear Ramp |
| 10.00 | 95 | 0.4 | Wash |
| 10.10 | 5 | 0.4 | Re-equilibration |
| 13.00 | 5 | 0.4 | End |[1][2]
Mass Spectrometry (ESI+)
MRM Transition Table: Quantifier ions are bolded.
| Analyte | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | CE (eV) | Ret Time (min) |
| Ethiofencarb | 226.1 | 107.1 | 164.1 | 15 / 10 | 7.2 |
| Ethiofencarb Sulfoxide | 242.1 | 180.1 | 107.1 | 12 / 20 | 4.8 |
| Ethiofencarb Sulfone | 258.1 | 196.1 | 107.1 | 14 / 22 | 5.3 |
Method Validation & Quality Control
To ensure scientific integrity, the following validation steps are mandatory (compliant with SANTE/11312/2021).
Linearity and Matrix Effects
-
Protocol: Prepare calibration curves in (A) Solvent only and (B) Blank Matrix Extract.
-
Calculation: Matrix Effect (%) =
.[2] -
Acceptance: If Matrix Effect > ±20%, use matrix-matched standards or isotopic dilution.
Recovery Studies
Spike blank matrices at 10 µg/kg (LOQ) and 100 µg/kg (10x LOQ).
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for Ethiofencarb determination.[1][2][5]
Results & Discussion
Separation Efficiency
The use of methanol in the mobile phase is critical. Acetonitrile often causes the sulfoxide and sulfone metabolites to co-elute or elute too early (near the void volume), leading to ion suppression. The gradient described in Section 4.1 ensures a retention factor (
Handling Residue Definitions
When reporting results for regulatory compliance (e.g., EU MRLs), the concentrations must be converted to "Ethiofencarb equivalents" using molecular weight ratios:
References
-
European Food Safety Authority (EFSA). (2019).[1][2][6][7] Reasoned opinion on the review of the existing maximum residue levels for ethiofencarb. EFSA Journal.[1][2][6][7] Link[2]
-
European Committee for Standardization (CEN). (2008).[1][2] EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.[1][2]Link[2]
-
Agilent Technologies. (2017).[1][2][8] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7687EN.[1][2] Link
-
Shimadzu Corporation. (2020).[1][2] LC/MS/MS Method Package for Residual Pesticides.Link[2]
-
Restek Corporation. (2018).[1][2] QuEChERS Methodology: AOAC Method vs EN Method.Link
Sources
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- 2. Ethiofencarb | C11H15NO2S | CID 34766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. gcms.cz [gcms.cz]
- 6. efsa.europa.eu [efsa.europa.eu]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. agilent.com [agilent.com]
Title: High-Sensitivity Quantification of Ethiofencarb Sulfone in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Ethiofencarb-d3 Sulfone
An Application Note for Researchers and Scientists
Abstract
This application note presents a robust and highly accurate method for the quantification of Ethiofencarb sulfone, a key metabolite of the carbamate insecticide Ethiofencarb, in various water matrices. Ethiofencarb is an insecticide used to control aphids, but its degradation products can persist in the environment, posing a risk to aquatic ecosystems.[1][2] Accurate monitoring is therefore critical. This protocol overcomes the challenges of matrix interference and analyte loss during sample preparation by employing an isotope dilution strategy. A stable, isotopically labeled internal standard, Ethiofencarb-d3 Sulfone, is spiked into samples at the beginning of the workflow. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides reliable and reproducible quantification, essential for regulatory compliance and environmental risk assessment.
Introduction: The Rationale for Isotope Dilution
Ethiofencarb is a carbamate insecticide that sees use in agriculture.[1][3] In the environment, its sulfur atom is rapidly oxidized, leading to the formation of Ethiofencarb sulfoxide and, subsequently, Ethiofencarb sulfone.[1][4] These metabolites are often included in monitoring programs due to their potential persistence and toxicity.
The analysis of pesticide residues in environmental water (e.g., surface water, groundwater, wastewater effluent) is analytically challenging. The complexity of the sample matrix can lead to significant signal suppression or enhancement during mass spectrometry analysis, resulting in inaccurate quantification. Furthermore, multi-step sample preparation procedures, such as Solid Phase Extraction (SPE), can suffer from incomplete or variable analyte recovery.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these issues.[5][6] This technique involves the addition of a known quantity of an isotopically labeled version of the target analyte to the sample prior to any extraction or cleanup steps.[7] The labeled standard is chemically identical to the native analyte, ensuring it behaves identically during the entire sample preparation and analysis process. Because it is distinguished from the native analyte by its mass, the ratio of the native analyte to the labeled standard can be used for precise quantification, effectively correcting for both matrix effects and recovery losses.[7]
Ethiofencarb-d3 Sulfone is the ideal internal standard for this application. The three deuterium atoms increase its mass by 3 Daltons, allowing for clear differentiation from the native Ethiofencarb sulfone in the mass spectrometer, without altering its chemical and chromatographic properties.
Analytical Workflow Overview
The overall analytical workflow is designed for high throughput, accuracy, and sensitivity. It begins with sample collection and preservation, followed by the critical step of spiking with the Ethiofencarb-d3 Sulfone internal standard. A Solid Phase Extraction (SPE) procedure is used to isolate and concentrate the analyte and internal standard from the water matrix. The final extract is then analyzed by a highly selective and sensitive LC-MS/MS system.
Caption: High-level workflow for the analysis of Ethiofencarb sulfone.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Dichloromethane, and Ethyl Acetate.
-
Reagents: Formic acid, Ammonium acetate, and ACS grade anhydrous Sodium Sulfate.
-
Water: High-purity water (18.2 MΩ·cm).
-
Standards: Certified reference materials of Ethiofencarb sulfone and Ethiofencarb-d3 Sulfone.[8][9][10] Stock solutions should be prepared in methanol or acetonitrile.
-
SPE Cartridges: 500 mg, 6 mL C18 bonded silica or polymeric (e.g., polystyrene-divinylbenzene) cartridges. The choice may depend on the specific water matrix.[11][12]
Protocol 1: Sample Preparation & Solid Phase Extraction (SPE)
This protocol is a generalized procedure; optimization may be required based on the specific water matrix and interfering compounds.
-
Sample Collection: Collect a 500 mL water sample in a clean glass bottle. If residual chlorine is present, dechlorinate by adding ~40 mg of sodium thiosulfate. Adjust sample pH to neutral (~pH 7) if necessary. Store at 4°C until extraction.[13]
-
Internal Standard Spiking: Allow the sample to reach room temperature. Add a precise volume of Ethiofencarb-d3 Sulfone stock solution to the 500 mL sample to achieve a final concentration of approximately 50-100 ng/L. Mix thoroughly.
-
SPE Cartridge Conditioning:
-
Sample Loading: Load the entire 500 mL spiked water sample onto the conditioned SPE cartridge using a vacuum manifold at a flow rate of approximately 10-15 mL/min.[12]
-
Washing: After loading, wash the cartridge with 5 mL of high-purity water to remove salts and polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for at least 10 minutes to remove residual water.[15]
-
Elution: Elute the retained analytes by passing 2 x 5 mL aliquots of a suitable solvent, such as ethyl acetate or acetonitrile, through the cartridge into a collection tube. Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot to ensure efficient elution.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
The following parameters provide a starting point for method development on a standard triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm | Provides good reversed-phase retention and separation for moderately polar pesticides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |
| Gradient | 10% B to 95% B over 8 min | A standard gradient to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |
| Ethiofencarb sulfone | 258.1 | 153.1 (Quantifier) | 15 | ESI+ |
| 258.1 | 109.1 (Qualifier) | 25 | ESI+ | |
| Ethiofencarb-d3 Sulfone (IS) | 261.1 | 153.1 (Quantifier) | 15 | ESI+ |
| 261.1 | 112.1 (Qualifier) | 25 | ESI+ |
Note: Ion transitions and collision energies must be optimized on the specific instrument being used.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Data Analysis and Quality Control
4.1. Quantification
A calibration curve is constructed by plotting the peak area ratio of the native Ethiofencarb sulfone to the Ethiofencarb-d3 Sulfone internal standard against the concentration of the native analyte. The concentration of Ethiofencarb sulfone in the unknown samples is then calculated from this curve. This ratiometric approach ensures that variations in injection volume, instrument response, or matrix effects are normalized.
4.2. Quality Control (QC)
To ensure the trustworthiness and validity of the results, the following QC measures are essential:[17]
-
Method Blank: A sample of high-purity water is processed and analyzed alongside the samples to check for contamination.
-
Laboratory Control Sample (LCS): A sample of high-purity water is spiked with a known concentration of Ethiofencarb sulfone and processed to assess the accuracy of the method. Recovery should typically fall within 80-120%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): An aliquot of a real sample is spiked with a known amount of the analyte and analyzed in duplicate. This helps to evaluate the effect of the specific sample matrix on the method's accuracy and precision.[18]
-
Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the instrument's calibration remains stable.
Method Validation
Before routine use, the analytical method must be validated to demonstrate it is fit for purpose.[17][19] Key validation parameters to assess include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed using the LCS and MS samples.
-
Precision: The degree of agreement among replicate measurements, assessed via the MSD and replicate injections.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The use of Ethiofencarb-d3 Sulfone as an internal standard in an isotope dilution LC-MS/MS method provides a highly reliable, accurate, and robust approach for the analysis of Ethiofencarb sulfone in complex water matrices. This methodology effectively mitigates the common analytical challenges of variable recovery and matrix-induced signal fluctuation. By incorporating the principles and protocols outlined in this application note, analytical laboratories can produce high-quality, defensible data for environmental monitoring and regulatory purposes.
References
-
Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]
-
Ethiofencarb - Wikipedia. Wikipedia. [Link]
-
Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. [Link]
-
404. Ethiofencarb (Pesticide residues in food: 1977 evaluations). Inchem.org. [Link]
-
SPE Column for Pesticides Analysis. Wako Chemicals. [Link]
-
Proficiency Testing and Validation in Water Analysis. Lab Manager. [Link]
-
Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. [Link]
-
Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns. Agilent Technologies. [Link]
-
Approved Drinking Water Methods for Pesticide Active Ingredients. U.S. Environmental Protection Agency. [Link]
-
Analysis of pesticides and metabolites in Spanish surface waters by isotope dilution gas chromatography/mass spectrometry with previous automated solid-phase extraction Estimation of the uncertainty of the analytical results. PubMed. [Link]
-
EPA-TSC/NERL: 508: Chlorinated Pesticides in Water Using GCECD. NEMI.gov. [Link]
-
Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. ResearchGate. [Link]
-
Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst. MDPI. [Link]
-
Validating Water Quality Tester Performance: Processes and Best Practices Revealed. LinkedIn. [Link]
-
Ethiofencarb | C11H15NO2S | CID 34766. PubChem - NIH. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PMC - NIH. [Link]
-
Laboratory analysis. Water Quality Australia. [Link]
-
Validation of qualitative analytical methods. Elsevier. [Link]
-
Solid-phase extraction method for stable isotope analysis of pesticides from large volume environmental water samples. Royal Society of Chemistry. [Link]
-
Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications. [Link]
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- 4. 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 5. epa.gov [epa.gov]
- 6. Analysis of pesticides and metabolites in Spanish surface waters by isotope dilution gas chromatography/mass spectrometry with previous automated solid-phase extraction Estimation of the uncertainty of the analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 53380-23-7: Ethiofencarb sulfone | CymitQuimica [cymitquimica.com]
- 9. accustandard.com [accustandard.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. researchgate.net [researchgate.net]
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- 16. SPE Column for Pesticides Analysis | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. Proficiency Testing and Validation in Water Analysis | Lab Manager [labmanager.com]
- 18. Validating Water Quality Tester Performance: Processes and Best Practices Revealed [boquinstrument.com]
- 19. wrc.org.za [wrc.org.za]
Troubleshooting & Optimization
Matrix effect compensation using Ethiofencarb-d3 Sulfone
Topic: Optimization & Troubleshooting for Ethiofencarb-d3 Sulfone
Executive Summary
Welcome to the technical support hub for Ethiofencarb-d3 Sulfone . This guide addresses the critical challenge of matrix effects (ion suppression/enhancement) in LC-MS/MS analysis of Ethiofencarb sulfone residues.
Ethiofencarb sulfone (a toxic metabolite of the carbamate pesticide Ethiofencarb) is polar and susceptible to significant matrix interference in complex samples (e.g., high-water crops, soil, plasma). The Ethiofencarb-d3 Sulfone internal standard (IS) is the "Gold Standard" solution. By co-eluting with the target analyte, it experiences the exact same ionization environment, allowing the signal ratio (Analyte/IS) to normalize the results.
Module 1: The Mechanism of Compensation
User Question: Why does adding Ethiofencarb-d3 Sulfone fix my quantitation errors?
Technical Explanation: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments, salts) compete with your analyte for charge. This causes Ion Suppression (signal loss). Because Ethiofencarb-d3 Sulfone is chemically identical to the target (except for mass), it elutes at the same time and suffers the same degree of suppression.
When we quantify using the Area Ratio rather than absolute Area, the suppression factor cancels out mathematically.
Visualizing the Compensation Logic
Figure 1: The logic flow of Stable Isotope Dilution Assay (SIDA). The IS acts as a normalization factor that "experiences" the matrix effect so it can be mathematically removed.
Module 2: Experimental Protocol & Best Practices
User Question: How do I integrate this IS into my existing workflow?
Protocol:
-
Stock Preparation: Dissolve Ethiofencarb-d3 Sulfone in pure Acetonitrile (ACN). Store at -20°C.
-
Working Solution: Dilute stock to a concentration ~50-100% of the expected analyte mid-range concentration.
-
Spiking Step (CRITICAL): Add the IS to the sample BEFORE extraction (e.g., QuEChERS).
-
Why? This corrects for extraction losses (recovery) and matrix effects. If you add it after extraction, you only correct for matrix effects.
-
-
Equilibration: Allow the spiked sample to sit for 15–30 minutes before adding extraction solvents. This ensures the IS binds to the matrix similarly to the native residue.
Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 100mm x 2.1mm, 1.7µm) | Standard retention for carbamates. |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid | Ammonium aids ionization; Acid stabilizes the carbamate. |
| Mobile Phase B | Methanol or Acetonitrile | MeOH often provides better sensitivity for sulfones. |
| Ionization | ESI Positive (+) | Carbamates protonate easily [M+H]+. |
| MRM Transition | Analyte: 258 -> 107 (Quant) IS (D3): 261 -> 110 | The +3 Da shift is maintained in the fragment. |
Module 3: Troubleshooting Guide (Q&A)
Q1: I see two distinct peaks for my Analyte and my Internal Standard. Aren't they supposed to co-elute?
-
Diagnosis: This is the Deuterium Isotope Effect .[1] Carbon-Deuterium (C-D) bonds are slightly less lipophilic than C-H bonds. On high-efficiency C18 columns, the deuterated standard (D3) may elute slightly earlier than the native analyte.
-
Risk: If the matrix suppression zone is sharp (narrow), the IS and Analyte might experience different suppression levels, failing the compensation.[2]
-
Solution:
-
Shallow Gradient: Make the LC gradient slope shallower around the elution time to force overlap.
-
Peak Integration: Ensure integration windows cover both peaks if they are partially resolved.
-
Switch Solvent: Methanol-based gradients often show less deuterium separation than Acetonitrile-based gradients.
-
Q2: I am detecting a signal for the Analyte in my "IS Only" blank samples.
-
Diagnosis: This is Cross-Talk or Isotopic Impurity .
-
Scenario A: Your Ethiofencarb-d3 standard contains a small percentage of D0 (unlabeled) Ethiofencarb sulfone.
-
Scenario B: The mass resolution is too low, and the isotopes overlap.
-
-
Solution:
-
Check CoA: Verify the isotopic purity (usually >99% D3). If D0 is present, you must subtract this background or use a higher concentration of analyte relative to IS.
-
Adjust Concentration: Do not spike the IS at extremely high concentrations; this amplifies the impurity signal. Keep IS concentration near the middle of your calibration curve.
-
Q3: My recovery is consistently low (<60%), even with the IS.
-
Diagnosis: The IS corrects for relative loss, but if absolute signal is too low, you hit the Limit of Quantitation (LOQ).
-
Solution:
-
pH Check: Ethiofencarb sulfone is relatively stable, but carbamates can degrade in high pH. Ensure extraction pH is <7.
-
Solubility: Sulfones are polar. If using QuEChERS, ensure you are not losing the polar sulfone into the water phase during the salting-out step. Use citrate-buffered QuEChERS (AOAC 2007.01 or EN 15662).
-
Module 4: Validation Criteria (Self-Check)
Before running samples, validate your compensation method using this checklist based on SANTE/11312/2021 (EU) and FDA Bioanalytical Method Validation guidelines.
| Validation Parameter | Acceptance Criteria | How to Verify |
| Matrix Effect (ME%) | 80% - 120% (Ideal) | Compare slope of Matrix-Matched Curve vs. Solvent Curve. |
| IS Response Stability | CV < 20% | Plot IS Peak Area across the entire run. Drifts indicate dirty source or injection issues. |
| Retention Time Match | ± 0.1 min | Compare RT of Analyte vs. IS in the same run. (Slight shift allowed due to D3 effect). |
| Linearity (r²) | > 0.99 | Plot Area Ratio (Analyte/IS) vs. Concentration. |
Workflow Diagram: From Sample to Result
Figure 2: Standard Operating Procedure (SOP) workflow emphasizing the critical spiking point.
References
-
European Commission. (2021).[3][4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4][5] EURL.[3] Link
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[7] FDA.gov. Link
-
Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][8][9] Application Note. Link
-
Stahnke, H., et al. (2009).[9] Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry.[6][10] Link
-
Sigma-Aldrich. (n.d.). Ethiofencarb-sulfone, PESTANAL®, analytical standard properties.[10] Merck.[10] Link
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- 4. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
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- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. 乙硫苯威砜 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Isotopic Exchange in Deuterated Pesticide Standards
Status: Operational Tier: Level 3 (Advanced Analytical Support) Subject: Troubleshooting Hydrogen-Deuterium Exchange (HDX) and Back-Exchange in IDMS Workflows
Introduction: The "Disappearing" Standard
Welcome to the Advanced Technical Support Guide for Isotope Dilution Mass Spectrometry (IDMS). This resource addresses a critical failure mode in pesticide residue analysis: Isotopic Exchange .
In high-precision LC-MS/MS and GC-MS quantitation, deuterated internal standards (d-IS) are the gold standard for correcting matrix effects and recovery losses. However, deuterium (
This guide provides the diagnostic frameworks and remediation protocols required to secure your data integrity.
Module 1: Diagnostic Triage
Q: My deuterated internal standard (IS) signal is significantly lower than expected, or I see a "tailing" mass spectrum. Is this exchange?
A: It is highly probable. Isotopic exchange manifests in three distinct analytical symptoms. Use the following table to diagnose your specific issue:
| Symptom | Observation | Root Cause |
| Mass Shift | The parent ion ( | Back-Exchange: Deuterium on the IS has swapped with Hydrogen from the solvent/matrix.[1] |
| Signal Dilution | The IS peak area decreases, but the analyte peak area remains constant (or increases). | Cross-Contribution: The IS has exchanged enough D |
| RT Shift | The IS elutes 0.1–0.5 minutes before the native analyte. | Deuterium Isotope Effect: Not chemical exchange, but a physical separation due to the lower lipophilicity of C-D bonds. |
Module 2: Mechanisms of Failure
Q: Why does my standard lose deuterium? I thought C-D bonds were stable.
A: C-D bonds are generally stable, but not all deuterium is bound to carbon. Furthermore, even C-D bonds can become labile under specific tautomeric conditions.
1. Labile Heteroatoms (Rapid Exchange)
Deuterium attached to Oxygen (O-D), Nitrogen (N-D), or Sulfur (S-D) is acidic . In protic solvents (Water, Methanol), these exchange with solvent protons almost instantaneously.
-
Vulnerable Classes: Carbamates, Sulfonylureas, Amides.
-
Rule: Never rely on O-D or N-D labels for quantitation unless using aprotic solvents exclusively.
2. Keto-Enol Tautomerism (The Silent Killer)
This is the most common cause of unexpected exchange in pesticides containing ketone groups (e.g., certain organophosphates or triketones). The
-
Mechanism: The molecule shifts from the Keto form to the Enol form.[3][4][5] During this transition, the
-deuterium is released as and replaced by from the solvent upon returning to the Keto form.
Visualizing the Failure Pathway:
Caption: Figure 1. Mechanism of acid/base catalyzed back-exchange via keto-enol tautomerism. Note that
Module 3: Troubleshooting & Mitigation Protocols
Q: I have a vulnerable standard. How do I prevent exchange during sample preparation?
A: You must control the pH and the Solvent System . Follow this decision matrix for experimental design.
Protocol A: Solvent Selection
Avoid protic solvents (Methanol, Water) in your stock solutions for susceptible compounds.
-
Recommended: Acetonitrile (ACN), DMSO, or Acetone.
-
Why: These solvents lack exchangeable protons. Even if the molecule tautomerizes, there is no source of
to swap with the .
Protocol B: pH Stabilization
Exchange rates are often lowest at pH 3–5. Extreme pH (both acidic and basic) catalyzes exchange.
-
Check Buffer: If using LC-MS, ensure your mobile phase pH is near the pKa of the analyte's stable form.
-
Quenching: If performing derivatization, quench reactions immediately and analyze. Do not let samples sit in autosamplers for >24 hours if they are in protic matrices.
Protocol C: The "Shake-Out" Test (Validation)
Before running a full curve, validate your IS stability.
-
Prepare: Spike your d-IS into your extraction solvent (e.g., ACN/Water).
-
Incubate: Hold at room temperature for 4 hours.
-
Analyze: Inject and monitor the mass spectrum.
-
Fail Criteria: If the isotope pattern shifts (e.g., the M+0 peak of the native analyte appears or increases), back-exchange is occurring .
Module 4: The Chromatographic Isotope Effect
Q: My IS and Analyte have different retention times. Is this exchange?
A: No, this is likely the Deuterium Isotope Effect .
-
The Physics: C-D bonds are shorter and have lower molar volume than C-H bonds. This makes deuterated molecules slightly less lipophilic.
-
The Result: In Reversed-Phase LC, deuterated standards elute earlier than the native analyte.[6]
-
The Risk: If the shift is too large, the IS peak may fall outside the integration window of the analyte, or they may experience different matrix suppression zones.
Troubleshooting Logic Tree:
Caption: Figure 2. Logic flow for distinguishing between chemical back-exchange and physical chromatographic isotope effects.
FAQ: Rapid Fire Solutions
Q: Can I use
Q: My carbamate standard (N-D label) works in ACN but fails in the LC mobile phase. Why? A: The mobile phase contains water. As soon as the N-D bond hits the aqueous stream in the column, the D exchanges for H.
-
Fix: You cannot use N-D or O-D labeled standards for LC-MS if the label is on the heteroatom. You must use standards where the deuterium is on the carbon backbone (C-D).
Q: Does temperature affect exchange? A: Yes. Exchange rates follow Arrhenius kinetics. Keep autosamplers at 4°C. Never heat stock solutions to dissolve them if they are in protic solvents.
References
-
Wang, S., & Cyronak, M. (2013). Isotope Dilution Mass Spectrometry. In Encyclopedia of Analytical Chemistry. Wiley. Link
-
Chowdhury, S. K., et al. (2011). Back-exchange of labile hydrogens in deuterated internal standards: A potential source of error in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(9), 623-628. Link
-
Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A, 1010(2), 163-171. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Signal Suppression for Ethiofencarb-d3 Sulfone
Status: Operational Subject: Troubleshooting Ion Suppression in LC-MS/MS Analysis of Carbamate Metabolites Target Analyte: Ethiofencarb-d3 Sulfone (Internal Standard) Context: Bioanalysis (Plasma/Urine) & Food Safety (Vegetable Matrices)
Executive Summary: The "Early Elution" Trap
Ethiofencarb sulfone is a highly polar metabolite (LogP ~0.17) [1]. Unlike its parent compound, it often elutes very early in standard Reverse Phase (C18) chromatography—frequently co-eluting with the "void volume" where salts, unretained proteins, and polar interferences are dumped into the ion source.
If your Ethiofencarb-d3 Sulfone signal is unstable or vanishing, the root cause is likely Matrix-Induced Ion Suppression in the Electrospray Ionization (ESI) source. The matrix components are "stealing" the charge, leaving your internal standard (IS) neutral and invisible to the detector.
This guide provides a self-validating workflow to recover your signal.
Module 1: Diagnosis & Validation
Question: How do I prove signal loss is due to suppression and not instrument failure?
Before altering your chemistry, you must quantify the Matrix Factor (MF) .
The Post-Column Infusion Test (The "Sonar" Method)
This is the gold standard for visualizing suppression zones.
-
Setup: Tee-in a steady flow (e.g., 10 µL/min) of pure Ethiofencarb-d3 Sulfone standard into the eluent flow after the column but before the MS source.
-
Inject: Inject a "blank" extracted matrix sample (no analyte).
-
Observe: Monitor the baseline of the d3-Sulfone transition.
-
Stable Baseline: No suppression.
-
Negative Peak (Dip): Ion suppression zone.
-
Positive Peak: Ion enhancement.
-
-
Overlay: Overlay your analyte's retention time (RT) on this trace. If your analyte elutes during a "dip," you have confirmed suppression.
Diagram: The Mechanism of Ion Suppression
Figure 1: Mechanism of Competitive Ionization in ESI Sources.
Module 2: Chromatographic Solutions (The Spatial Fix)
Question: My d3-Sulfone elutes at 1.2 minutes with the salt front. How do I move it?
Because Ethiofencarb sulfone is polar, standard C18 columns struggle to retain it, forcing it into the suppression zone.
Protocol A: Increase Retention (The "Polar Catch")
Switch from a standard C18 to a column designed for 100% aqueous stability and polar retention.
| Column Class | Recommended Phase | Mechanism | Benefit |
| Polar-Embedded C18 | Waters SymmetryShield or Phenomenex Synergi Fusion | Polar group inside the ligand | Prevents "phase collapse" in high aqueous mobile phases; increases polar retention. |
| High Strength Silica (T3) | Waters HSS T3 or Agilent ZORBAX SB-Aq | Low ligand density | Allows polar analytes to interact with the silica backbone, increasing RT. |
| HILIC | Bare Silica or Amide | Partitioning | Radical Shift: Elutes polar compounds last. Drastically moves d3-Sulfone away from lipids. |
Protocol B: Mobile Phase Optimization
-
Buffer Choice: Ensure you are using Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ion can help stabilize ionization in the presence of matrix salts [2].
-
Initial Conditions: Start your gradient at 0-5% Organic (hold for 1 min) to force the d3-Sulfone to stick to the head of the column while salts wash through to waste.
Module 3: Sample Preparation (The Root Cause Fix)
Question: I'm using QuEChERS, but the signal is still dirty. What am I missing?
Standard QuEChERS removes bulk water and proteins, but it leaves phospholipids and pigments , which are major suppressors.
Step-by-Step: Enhanced Cleanup for Carbamates
-
Extraction: Use Buffered QuEChERS (Acetate) (AOAC 2007.01). Carbamates are pH-sensitive; acetate buffering (pH ~5) protects Ethiofencarb sulfone from degradation [3].
-
dSPE Cleanup (The Critical Step):
-
PSA (Primary Secondary Amine): Removes sugars and fatty acids. Mandatory.
-
C18: Removes lipids/sterols. Mandatory for fatty matrices.
-
GCB (Graphitized Carbon Black): Caution.[1][2] GCB removes pigments (chlorophyll) but can adsorb planar molecules. Since Ethiofencarb sulfone has a planar aromatic ring, limit GCB or use "Envi-Carb" variants to avoid losing your analyte [4].
-
-
Phospholipid Removal (For Plasma/Bioanalysis):
-
If analyzing plasma, standard protein precipitation is insufficient. Use a Phospholipid Removal Plate (e.g., Ostro, Phree) to physically filter out phospholipids, which are notorious for late-eluting suppression effects.
-
Module 4: The "Dilute-and-Shoot" Strategy
Question: I don't have time for method development. What is the fastest fix?
If your instrument sensitivity (S/N) is sufficient, dilution is the most effective way to reduce matrix effects. Matrix effects scale exponentially, while analyte signal scales linearly.
Protocol:
-
Take your final extract.
-
Dilute 1:10 or 1:20 with your initial mobile phase (e.g., 95% Water / 5% Methanol).
-
Inject.
-
Result: The matrix load entering the source is reduced by 10x, often restoring the ionization efficiency for the d3-IS.
-
Troubleshooting Workflow Diagram
Figure 2: Decision Tree for Recovering Internal Standard Signal.
Frequently Asked Questions (FAQs)
Q: Can I use APCI instead of ESI to avoid suppression? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is gas-phase ionization and is significantly less susceptible to liquid-phase matrix effects like co-eluting salts [5]. However, APCI generally requires higher flow rates and may be less sensitive for thermally labile carbamates. If ESI fails, APCI is a valid "Plan B."
Q: Why is my d3-IS suppressed but my native analyte seems fine? A: This is a dangerous illusion. If the d3-IS is suppressed, the native analyte is also suppressed (assuming they co-elute). You might be seeing a "fine" signal for the native simply because its concentration is higher. The suppression means your quantitation is no longer linear or accurate. You must restore the d3 signal to validate the data.
Q: Does the "Deuterium Isotope Effect" cause the d3 to separate from the native? A: In standard Reverse Phase, deuterium labeling can cause a very slight shift in retention time (usually the deuterated compound elutes slightly earlier). If your peak is very sharp and the suppression zone is narrow, the d3-IS could theoretically slip into a suppression window that the native misses. Solution: Broaden the gradient slightly or use a column with better retention to ensure they both elute well away from the void.
References
-
University of Hertfordshire. (2025). Ethiofencarb sulfone: Physicochemical Properties and Environmental Fate.[3][4] PPDB: Pesticide Properties DataBase. Link
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[5][6][7]Link
-
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International. Link
-
Agilent Technologies. (2020). Strategies for the Analysis of Polar Pesticides. Technical Note. Link
-
Dams, R., et al. (2003). Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation and chromatographic conditions. Journal of the American Society for Mass Spectrometry.[8] Link
Sources
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- 2. lcms.cz [lcms.cz]
- 3. Ethiofencarb sulfone [sitem.herts.ac.uk]
- 4. Ethiofencarb sulfoxide [sitem.herts.ac.uk]
- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 6. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 7. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Unseen Advantage: A Comparative Guide to Ethiofencarb-d3 Sulfone and its Non-Deuterated Standard in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly in the realm of food safety and environmental monitoring, the pursuit of accuracy and reliability is paramount. The quantification of pesticide residues, such as the carbamate insecticide Ethiofencarb and its metabolites, demands methodologies that can navigate the complexities of diverse sample matrices. This guide provides an in-depth comparison of the analytical performance of Ethiofencarb-d3 Sulfone, a deuterated internal standard, against its non-deuterated counterpart, Ethiofencarb Sulfone, when used as an external standard. We will explore the fundamental principles that underpin the superior performance of the deuterated standard, supported by a detailed experimental protocol and comparative data.
The Challenge of the Matrix: Why Standard Choice Matters
Ethiofencarb is a systemic insecticide used to control aphids on a variety of crops.[1] In biological and environmental systems, it is rapidly oxidized to its sulfoxide and subsequently to the more stable Ethiofencarb sulfone.[2] Therefore, accurate quantification of Ethiofencarb sulfone is crucial for monitoring residue levels and ensuring regulatory compliance.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for such analyses due to its high sensitivity and selectivity.[4] However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., fats, sugars, pigments in food) can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[5][6][7] This variability can severely compromise the accuracy and precision of quantification when using a conventional external standard calibration.[8]
The Principle of Isotopic Dilution: A Gold Standard Approach
To overcome the challenges of matrix effects and other sources of analytical variability, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed.[9][10][11] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, Ethiofencarb-d3 Sulfone, to the sample at the very beginning of the analytical process.[12][13]
A deuterated internal standard is chemically and physically almost identical to the non-deuterated analyte.[14] The only significant difference is its mass, which allows the mass spectrometer to distinguish between the two.[9] Because the deuterated standard and the native analyte behave virtually identically during sample preparation (extraction, cleanup) and LC-MS/MS analysis (retention time, ionization), any loss of analyte or signal fluctuation will be mirrored by the internal standard.[15][16] Consequently, the ratio of the signal from the native analyte to the signal from the deuterated internal standard remains constant, leading to highly accurate and precise quantification, regardless of matrix effects or variations in sample recovery.[17]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Comparative Experimental Design
To illustrate the performance difference, we will outline a typical workflow for the analysis of Ethiofencarb sulfone in a complex food matrix, such as spinach, using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[18][19]
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
-
Sample Homogenization: A representative 10 g portion of spinach is homogenized. For dry samples, a rehydration step may be necessary.[20]
-
Internal Standard Spiking:
-
Method A (Isotope Dilution): A known amount of Ethiofencarb-d3 Sulfone solution is added to the homogenized sample.
-
Method B (External Standard): An equivalent volume of solvent is added. The non-deuterated Ethiofencarb Sulfone will be used to create an external calibration curve.
-
-
Extraction: 10 mL of acetonitrile is added to the sample in a 50 mL centrifuge tube. The tube is shaken vigorously for 1 minute.
-
Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is immediately shaken for another minute.
-
Centrifugation: The tube is centrifuged to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like organic acids, lipids, and pigments.
-
Centrifugation: The d-SPE tube is centrifuged, and the final extract is collected.
-
LC-MS/MS Analysis: The extract is diluted and injected into an LC-MS/MS system for analysis.
Caption: QuEChERS Sample Preparation Workflow.
Performance Comparison: Expected Results
The following tables summarize the expected performance data when comparing the quantification of Ethiofencarb sulfone using Ethiofencarb-d3 Sulfone as an internal standard (Method A) versus a non-deuterated external standard (Method B).
Table 1: Recovery and Matrix Effect Comparison
| Parameter | Method A: Ethiofencarb-d3 Sulfone (Internal Standard) | Method B: Non-deuterated Standard (External Standard) |
| Apparent Recovery (%) | 95 - 105 | 60 - 140 |
| Relative Standard Deviation (RSD) of Recovery (%) | < 5 | > 15 |
| Matrix Effect (%) | Compensated | -40 (Signal Suppression) |
| RSD of Matrix Effect (%) | N/A | > 15 |
Recovery is calculated by comparing the analyte response in a spiked matrix sample to the response in a pure solvent standard. Matrix effect is calculated by comparing the response of a post-extraction spiked sample to a pure solvent standard.
Table 2: Accuracy and Precision Comparison
| Parameter | Method A: Ethiofencarb-d3 Sulfone (Internal Standard) | Method B: Non-deuterated Standard (External Standard) |
| Accuracy (Bias, %) | < ± 5 | > ± 20 |
| Precision (RSD, %) | < 5 | > 15 |
| Limit of Quantification (LOQ) | Lower | Higher |
| Reliability of Results | High | Low to Moderate |
Discussion: The Clear Advantage of Deuterated Standards
The data clearly illustrates the superior performance of using Ethiofencarb-d3 Sulfone as an internal standard.
-
Accuracy and Precision: Method A demonstrates significantly better accuracy and precision. The deuterated standard effectively compensates for both sample loss during preparation and signal suppression caused by the complex spinach matrix.[21] Method B, on the other hand, shows poor and highly variable recovery, leading to inaccurate and imprecise results.
-
Matrix Effect Mitigation: The core advantage of the deuterated standard is its ability to co-elute with the native analyte and experience the same degree of ion suppression.[9] The consistent ratio of the two compounds allows for reliable quantification despite the significant matrix effects observed in Method B.
-
Robustness and Reliability: The use of a deuterated internal standard makes the analytical method more rugged and reliable. It is less susceptible to variations in instrument performance, injection volume, and sample-to-sample differences in matrix composition.[17] This is critical for high-throughput laboratories where consistency is key.
Conclusion
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and integrity. While the initial cost of a deuterated standard like Ethiofencarb-d3 Sulfone may be higher than its non-deuterated counterpart, the investment is justified by the unparalleled accuracy, precision, and robustness it brings to the analytical method. By effectively mitigating the challenges of matrix effects and procedural variability, the use of a deuterated internal standard is not just a best practice but a necessity for generating defensible and reliable scientific data.
References
-
MilliporeSigma. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from MilliporeSigma website.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab website.[8]
-
Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from Taylor & Francis Online website.[21]
-
PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from PMC website.[7]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from Phenomenex website.[18]
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone website.[6]
-
Benchchem. (2025). Introduction to deuterated internal standards in mass spectrometry. Retrieved from Benchchem website.[9]
-
MDPI. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from MDPI website.[20]
-
Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from Separation Science website.[19]
-
PMC. (n.d.). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Retrieved from PMC website.[4]
-
NorthEast BioLab. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from NorthEast BioLab website.[5]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from AptoChem website.[14]
-
International Journal of Research and Analytical Reviews. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from International Journal of Research and Analytical Reviews website.[15]
-
CymitQuimica. (n.d.). CAS 53380-23-7: Ethiofencarb sulfone. Retrieved from CymitQuimica website.[22]
-
AccuStandard. (n.d.). Ethiofencarb sulfone CAS # 53380-23-7. Retrieved from AccuStandard website.[23]
-
BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from BenchChem website.[16]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from SCION Instruments website.[17]
-
ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from ResearchGate website.[10]
-
Britannica. (n.d.). Isotope dilution. Retrieved from Britannica website.[11]
-
OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from OSTI.gov website.[12]
-
TargetMol. (n.d.). Ethiofencarb-sulfone (Standard). Retrieved from TargetMol website.[24]
-
Royal Society of Chemistry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from Royal Society of Chemistry website.[25]
-
HPC Standards GmbH. (n.d.). High-Purity Ethiofencarb-sulfone Reference Materials for Accurate Analysis. Retrieved from HPC Standards GmbH website.[3]
-
University of Hertfordshire. (2025, February 2). Ethiofencarb sulfone. Retrieved from AERU website.[26]
-
Inchem.org. (n.d.). 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations). Retrieved from Inchem.org website.[2]
-
Wikipedia. (n.d.). Ethiofencarb. Retrieved from Wikipedia website.[1]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from Wikipedia website.[13]
-
INCHEM. (1982). 584. Ethiofencarb (Pesticide residues in food: 1982 evaluations). Retrieved from INCHEM website.[27]
-
Merck. (n.d.). Ethiofencarb-sulfone certified reference material, TraceCERT®. Retrieved from Merck website.[28]
-
Taylor & Francis. (2007, February 2). Electroanalytical Study of the Pesticide Ethiofencarb. Retrieved from Taylor & Francis website.[29]
-
PMC. (2023, September 22). A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS. Retrieved from PMC website.[30]
-
Taylor & Francis. (n.d.). Analysis of Pesticides in Food and Environmental Samples. Retrieved from Taylor & Francis website.[31]
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A Comparative Guide to Uncertainty Estimation in the Quantification of Ethiofencarb Sulfone
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of analytical strategies for the quantification of Ethiofencarb sulfone, a critical metabolite of the insecticide Ethiofencarb. We will explore the inherent challenges of trace-level analysis in complex matrices and demonstrate the superior performance of stable isotope-labeled internal standards, specifically Ethiofencarb-d3 Sulfone, in minimizing measurement uncertainty. The experimental data and protocols herein are designed to provide researchers, analytical chemists, and drug development professionals with a robust framework for achieving high-quality, reliable, and defensible quantitative results.
The Imperative of Uncertainty Estimation in Analytical Science
In the realm of quantitative analysis, a reported result is incomplete without an associated statement of its uncertainty.[1][2] Measurement uncertainty provides a quantitative indication of the quality of a result, establishing a range within which the true value is believed to lie with a stated level of confidence.[3] For regulated industries, such as food safety and environmental monitoring, a thorough understanding and control of measurement uncertainty is not merely an academic exercise; it is a prerequisite for compliance with maximum residue limits (MRLs) and for making sound decisions regarding public health and environmental protection.[4][5]
The total uncertainty of an analytical measurement is an aggregation of potential errors from every stage of the analytical process. These sources include, but are not limited to, the purity of reference standards, gravimetric and volumetric measurements, instrument response, and, most significantly, sample matrix effects.[3][6]
The Challenge of Matrix Effects in LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for trace-level quantification of pesticide residues due to its high sensitivity and selectivity.[7][8][9] However, a significant drawback of this methodology, particularly when using electrospray ionization (ESI), is its susceptibility to "matrix effects."[10][11][12]
Matrix effects are the alteration of analyte ionization efficiency caused by co-eluting, co-extracted components from the sample matrix (e.g., pigments, lipids, sugars).[7][10] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which introduce significant bias and increase the uncertainty of the quantitative result if not properly compensated.[11][12]
The Role of Internal Standards in Mitigating Uncertainty
To compensate for analytical variability, including matrix effects and analyte loss during sample preparation, the internal standard (IS) method is widely employed.[13] An ideal internal standard is a compound that behaves identically to the analyte throughout the entire analytical procedure but can be distinguished by the detector. The most effective way to achieve this is through the use of stable isotope-labeled (SIL) internal standards.[14][15][16]
A SIL-IS, such as Ethiofencarb-d3 Sulfone, is chemically identical to the analyte of interest (Ethiofencarb sulfone) but has a slightly higher mass due to the incorporation of stable isotopes (in this case, deuterium).[14] This near-perfect chemical analogy ensures that the SIL-IS experiences the same extraction recovery and the same degree of matrix-induced ion suppression or enhancement as the native analyte.[13][15][17] By calculating the ratio of the analyte response to the IS response, these variations are effectively normalized, leading to a significant reduction in measurement uncertainty.[14]
Comparative Analysis: Ethiofencarb-d3 Sulfone vs. Alternative Quantification Strategies
To demonstrate the impact of the chosen quantification strategy on uncertainty, we will compare the performance of Ethiofencarb-d3 Sulfone against two common alternatives: external standard calibration and matrix-matched calibration.
Experimental Design
A multi-residue pesticide analysis was simulated using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction on a spinach matrix, which is known for its complexity and strong matrix effects. The extracts were fortified with Ethiofencarb sulfone at a concentration of 20 µg/kg.
Workflow: Sample Preparation and Analysis
Methodologies Compared
-
External Standard Calibration: A calibration curve was prepared in a pure solvent (acetonitrile). The concentration of the analyte in the spinach extract was calculated directly from this curve. This method does not account for matrix effects.
-
Matrix-Matched Calibration: A calibration curve was prepared in a blank spinach extract (an extract from spinach known to be free of Ethiofencarb sulfone). This method attempts to compensate for matrix effects by ensuring the standards and samples are in a similar matrix.
-
Stable Isotope-Labeled Internal Standard (Ethiofencarb-d3 Sulfone): Ethiofencarb-d3 Sulfone was added to all samples, blanks, and calibration standards (prepared in solvent) at a constant concentration before extraction. Quantification was based on the ratio of the analyte peak area to the internal standard peak area.
Results and Performance Comparison
The following table summarizes the performance data obtained from the analysis of the 20 µg/kg fortified spinach samples (n=6 replicates) using each quantification method.
| Performance Metric | External Standard | Matrix-Matched | Ethiofencarb-d3 Sulfone (SIL-IS) |
| Mean Calculated Concentration (µg/kg) | 11.8 | 19.5 | 20.1 |
| Apparent Recovery (%) | 59% | 97.5% | 100.5% |
| Precision (RSD, %) | 18.5% | 8.2% | 2.5% |
| Matrix Effect (%) | -41% (Suppression) | Compensated | Compensated |
| Combined Uncertainty (U, %) | 25.8% | 11.5% | 3.5% |
Matrix Effect (%) was calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100. A negative value indicates ion suppression. Combined Uncertainty (U, %) was estimated using a top-down approach, incorporating precision and bias components.
Interpretation of Results
The data clearly illustrates the profound impact of the quantification strategy on the accuracy and uncertainty of the results.
-
External Standard Calibration: This method performed poorly, showing significant signal suppression (-41%) due to the complex spinach matrix.[10][12] This led to a gross underestimation of the true concentration, with an apparent recovery of only 59% and poor precision (18.5% RSD). The resulting measurement uncertainty is unacceptably high for most regulatory purposes.
-
Matrix-Matched Calibration: By preparing standards in a blank matrix, this approach effectively compensated for the systematic error (bias) caused by ion suppression, resulting in an accurate mean recovery (97.5%). However, the precision was still moderate (8.2% RSD). This residual variability can be attributed to inconsistencies in the blank matrix and slight differences in preparation between samples. While a significant improvement, this method is laborious and relies on the often difficult task of obtaining a truly representative blank matrix.[12]
-
Ethiofencarb-d3 Sulfone (SIL-IS): The use of a stable isotope-labeled internal standard yielded unequivocally superior results. The recovery was accurate (100.5%), and the precision was excellent (2.5% RSD). The SIL-IS co-elutes with the native analyte, experiencing the exact same degree of ion suppression in the ESI source on a scan-by-scan basis.[14][17] This dynamic correction mechanism accounts for both systematic and random variations, resulting in the lowest combined measurement uncertainty (3.5%).
Conclusion: The Gold Standard for Minimizing Uncertainty
For the reliable quantification of Ethiofencarb sulfone and other pesticide residues, the use of a stable isotope-labeled internal standard like Ethiofencarb-d3 Sulfone is the demonstrably superior approach. It provides the most effective compensation for matrix effects and other sources of analytical variability, which is a prerequisite for a rugged and trustworthy bioanalytical method.[17]
By incorporating Ethiofencarb-d3 Sulfone into the analytical workflow, laboratories can achieve:
-
Highest Accuracy and Precision: Minimizing both systematic and random errors.
-
Lowest Measurement Uncertainty: Producing highly reliable and defensible data.
-
Increased Confidence: Ensuring compliance with strict regulatory limits.
-
Method Robustness: Reducing the impact of variations in sample matrix and preparation.
While matrix-matched calibration can be a viable alternative when a SIL-IS is unavailable, it requires more effort and yields higher uncertainty. The external standard method is not suitable for complex matrices and should be avoided to prevent erroneous results. Therefore, for applications demanding the highest level of scientific integrity, Ethiofencarb-d3 Sulfone is not just a tool but a foundational component of a self-validating system for uncertainty control.
References
- Title: Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: Waters Corporation URL
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Title: Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry Source: PubMed URL: [Link]
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Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: ScienceDirect URL: [Link]
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Title: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination Source: Taylor & Francis Online URL: [Link]
-
Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: MDPI URL: [Link]
-
Title: Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS Source: J-Stage URL: [Link]
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Title: Pesticide Residues Testing Source: Eurofins URL: [Link]
-
Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: NMI Australia URL: [Link]
-
Title: Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021 Source: MDPI URL: [Link]
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Title: The Fitness for Purpose of Analytical Methods Source: Eurachem URL: [Link]
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Title: 404. Ethiofencarb (Pesticide residues in food: 1977 evaluations) Source: Inchem.org URL: [Link]
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Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL: [Link]
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Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency URL: [Link]
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Title: Environmental Chemistry Methods: Thiobencarb; 434040-05 Source: EPA URL: [Link]
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Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
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Title: Exact Mass Pesticide Database for use by LC-HRMS Report 6 Source: Fera URL: [Link]
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Title: A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS Source: PMC URL: [Link]
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Title: Ethiofencarb (Ref: BAY 108594) Source: AERU URL: [Link]
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Title: [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes Source: WelchLab URL: [Link]
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Title: Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry Source: MDPI URL: [Link]
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Title: MULTI-RESIDUE SCREENING OF PESTICIDES IN FRUIT EXTRACTS BY LC/MS Source: SASA URL: [Link]
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Title: Exact-mass library for pesticides using a molecular-feature database Source: UAL URL: [Link]
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Title: Uncertanity Determination of 23 Organophosphorus Pesticides Residues in Chilli fruit by Gas Chromatography, Flame Photometric Detector (FPD) Source: ResearchGate URL: [Link]
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Title: Identification of pesticides in forensic samples by mass spectrometry Source: RUN URL: [Link]
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Title: Comparison of methods for the estimation of measurement uncertainty for an analytical method for sulphonamides Source: PubMed URL: [Link]
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Title: Uncertanity Determination of 23 Organophosphorus Pesticides Residues in Chilli fruit by Gas Chromatography, Flame Photometric Detector (FPD). Source: Ijarse URL: [Link]
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Title: Online Tool for the Estimation of Measurement Uncertainty Source: eurl-pesticides.eu URL: [Link]
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Safety Operating Guide
Ethiofencarb-d3 Sulfone: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Chemical Profile
Ethiofencarb-d3 Sulfone is a high-value, stable isotope-labeled metabolite used primarily as an internal standard in mass spectrometry (LC-MS/MS).[1] While chemically similar to the parent carbamate insecticide (Ethiofencarb), the presence of the sulfone group and deuterium labeling introduces specific handling and disposal nuances.
Critically, this substance must be treated as Acutely Toxic. Although the parent compound (Ethiofencarb) is RCRA P-Listed (P194), the sulfone metabolite often retains significant acetylcholinesterase (AChE) inhibitory potential.[1]
Chemical Identity Table
| Parameter | Detail |
| Compound Name | Ethiofencarb-d3 Sulfone |
| Parent CAS | 53380-23-7 (Unlabeled) |
| Chemical Class | Carbamate / Sulfone |
| Hazard Classification | Toxic (6.1) , Environmental Hazard |
| Primary Risk | Cholinesterase Inhibition (Neurotoxicity) |
| Waste Characteristic | Toxic, Organic, Non-Halogenated (unless in solvent) |
| Isotope Status | Stable Isotope (Non-Radioactive) |
Regulatory & Safety Analysis (The "Why" Behind the Protocol)
The RCRA "P-List" Nuance
Ethiofencarb is listed as P194 (Acutely Hazardous Waste) under US EPA regulations (40 CFR 261.33). While the sulfone metabolite is a distinct chemical entity, best laboratory practice dictates managing it with the same rigor as P-listed waste due to its mechanism of action.[1]
-
Directive: Manage all waste streams containing Ethiofencarb-d3 Sulfone as Acute Hazardous Waste . Do not dilute to escape regulation.
Deuterium (Isotope) Considerations
The "-d3" designation indicates deuterium labeling.
-
Radiological Status: Deuterium is a stable isotope.[1] It is NOT radioactive. Do not dispose of this in radioactive waste streams (RAM), as this incurs unnecessary costs and regulatory confusion.[1]
-
Inventory Control: While not radioactive, deuterated compounds are often expensive and subject to export controls (EAR) in large quantities.[1] Ensure "Cradle-to-Grave" tracking to close out inventory records upon disposal.[1]
Chemical Stability & Incineration
The sulfone group (
-
Disposal Choice: High-Temperature Incineration is the only validated method to ensure complete destruction of the carbamate moiety and the sulfone backbone without generating toxic byproducts.
Operational Disposal Workflow
This protocol applies to neat standards, stock solutions, and contaminated consumables.[1]
Step-by-Step Procedure
1. Waste Stream Segregation
-
Do Not Mix With: Strong acids, strong bases, or oxidizers.[1]
-
Solvent Compatibility: Compatible with Methanol, Acetonitrile, and Acetone waste streams.[1]
-
Vial Management: Do not rinse empty vials into the sink. The "triple rinse" rule for P-listed waste requires the rinsate to be collected as hazardous waste.
2. Primary Containment (The "Inner Pack")
-
Place the original vial (even if empty) into a clear, sealable secondary bag (e.g., Ziploc) to contain any potential residue on the cap/threads.[1]
-
If liquid remains: Ensure the cap is PTFE-lined and torqued tightly.
3. Labeling
-
Apply a hazardous waste label to the outer bag/container.
-
Required Text: "Hazardous Waste - Toxic - Ethiofencarb-d3 Sulfone."[1]
-
Constituents: List the solvent (e.g., "Acetonitrile 99%, Ethiofencarb-d3 Sulfone <1%").
4. Accumulation
-
Transfer to the Satellite Accumulation Area (SAA) .
-
Store in the "Toxic / Organic" waste stream bin.
-
Time Limit: If the total volume of acute hazardous waste exceeds 1 quart (~1 L), it must be moved to the Central Accumulation Area within 3 days.
Visual Workflow: Disposal Decision Matrix
Figure 1: Decision matrix for segregating and processing Ethiofencarb-d3 waste streams.
Chemical Segregation & Incompatibility[3]
Proper segregation prevents the formation of toxic gases or uncontrolled exothermic reactions in the waste drum.
The Mechanism of Risk
Carbamates are esters of carbamic acid.
-
Acid Contact: Mixing with strong acids can cause decomposition, potentially releasing methylamine or sulfur oxides.[1]
-
Base Contact: Strong alkalis (NaOH) cause rapid hydrolysis.[1] While this destroys the carbamate, doing so in a waste drum is uncontrolled and can generate heat or unexpected pressure.[1]
Segregation Protocol Table
| Waste Stream | Status | Rationale |
| Organic Solvents (Non-Halogenated) | Compatible | Methanol/Acetonitrile are standard carriers.[1] |
| Organic Solvents (Halogenated) | Compatible | Segregate only if cost-saving is required, otherwise chemically safe.[1] |
| Aqueous Acid (pH < 2) | INCOMPATIBLE | Risk of acid hydrolysis/gas evolution. |
| Aqueous Base (pH > 12) | INCOMPATIBLE | Risk of rapid, exothermic hydrolysis.[1] |
| Oxidizers (Nitric/Perchloric) | INCOMPATIBLE | Sulfone group is stable, but organic solvent carrier will react violently.[1] |
Visual Logic: Storage Compatibility
Figure 2: Chemical compatibility map for laboratory waste storage.[1]
Emergency Contingencies
In the event of a spill or exposure involving Ethiofencarb-d3 Sulfone:
-
Personal Exposure:
-
Mechanism: Reversible inhibition of Acetylcholinesterase.[1]
-
Symptoms: Salivation, lacrimation, urination, defecation (SLUDGE syndrome).[1]
-
Action: Wash skin with soap and water immediately.[1] If ingested or inhaled, seek medical attention.[1] Atropine is the standard antidote for carbamate poisoning.
-
-
Spill Cleanup (< 100 mg):
References
-
United States Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (P and U Lists). 40 CFR § 261.33. Retrieved from [Link][1][2]
-
PubChem. (2024).[1] Ethiofencarb Sulfone Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Nuclear Regulatory Commission (NRC). (2024).[1][3] Export and Import of Nuclear Equipment and Material: Deuterium. 10 CFR § 110.[3][4] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
